molecular formula C22H26ClN3O3S B2376820 N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride CAS No. 1217085-99-8

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

Cat. No. B2376820
CAS RN: 1217085-99-8
M. Wt: 447.98
InChI Key: QVLMDSXZJMABTB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The benzothiazole derivatives underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione using two different conditions . The first method uses a solvent and regular catalyst, and the second method uses solvent-free ionic liquids immobilized multi-component .

Scientific Research Applications

Anticancer Properties

  • N-(benzo[d]thiazol-2-yl) derivatives have shown promising results in anticancer research. For instance, certain N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides displayed notable anticancer activity in screenings conducted by the National Cancer Institute's Developmental Therapeutic Program (Horishny et al., 2020).

Antimicrobial and Antifungal Activities

  • Novel diastereoselective benzothiazole β-lactam conjugates exhibited antimicrobial activities against various bacterial strains and moderate antimalarial activities. These findings suggest potential medicinal applications (Alborz et al., 2018).
  • N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have been synthesized and shown to possess a broad spectrum of antibacterial activity, suggesting their potential as new antibacterial agents (Bhoi et al., 2015).

Inhibition of Histone Deacetylase (HDAC)

  • Benzothiazole-containing analogues of SAHA, an FDA-approved treatment for T-cell lymphoma, have been synthesized, displaying potent anticancer cytotoxicity. This indicates their potential in HDAC inhibition, a crucial factor in cancer treatment (Tung et al., 2013).

Synthesis and Structural Analysis

  • Research on benzothiazole derivatives has also focused on synthesis and structural analysis. For example, studies have been conducted on the synthesis of new compounds and their characterization using various spectroscopic techniques. This research contributes to understanding the structural properties of these compounds, which is vital for their application in medicinal chemistry (Eshghi et al., 2019).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c26-21(17-28-18-7-2-1-3-8-18)25(12-6-11-24-13-15-27-16-14-24)22-23-19-9-4-5-10-20(19)29-22;/h1-5,7-10H,6,11-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLMDSXZJMABTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

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